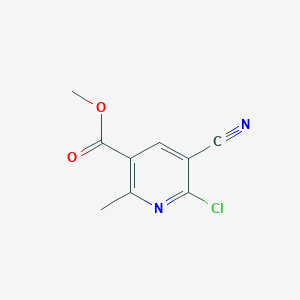

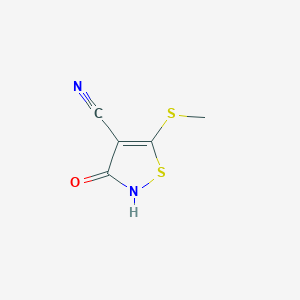

3-Hydroxy-5-(methylsulfanyl)-1,2-thiazole-4-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 3-Hydroxy-5-(methylsulfanyl)-1,2-thiazole-4-carbonitrile is not directly mentioned in the provided papers. However, the papers discuss related sulfur-containing heterocyclic compounds, which can provide insights into the chemical behavior and synthesis of similar compounds. The first paper describes the synthesis of a 3-sulfanyl-5H-naphtho[2,3-e][1,3,4]triazino[3,4-b][1,3,4]thiadiazole derivative, while the second paper details the synthesis of a 6-methylsulfanyl-2,4-dithioxo-tetrahydropyrimidine derivative and its subsequent reactions .

Synthesis Analysis

The synthesis methods described in the papers involve condensation reactions and reactions with various alkylating agents. In the first paper, the synthesis of the naphtho-triazino-thiadiazole derivative is achieved through the condensation of a brominated naphthalene dione with an amino-triazole dithiol in DMF . The second paper outlines the synthesis of a tetrahydropyrimidine derivative, which is then reacted with chloroacetic acid derivatives and methyl iodide to yield different products . These methods could potentially be adapted for the synthesis of 3-Hydroxy-5-(methylsulfanyl)-1,2-thiazole-4-carbonitrile by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structures of the compounds in the studies are confirmed using analytical and spectral data, including IR, 1H NMR, and MS . These techniques are essential for determining the structure of complex organic molecules and could be used to analyze the structure of 3-Hydroxy-5-(methylsulfanyl)-1,2-thiazole-4-carbonitrile once synthesized.

Chemical Reactions Analysis

The papers describe the reactivity of the synthesized compounds with various reagents. In the first study, the naphtho-triazino-thiadiazole derivative reacts with alkyl, aralkyl, and phenacyl halides to form thioethers . The second study shows that the tetrahydropyrimidine derivative undergoes reactions with chloroacetic acid derivatives to form thieno[2,3-d]pyrimidines and with methyl iodide to yield a tris(methylsulfanyl)pyrimidine derivative . These reactions indicate that the methylsulfanyl group is a versatile functional group that can participate in various chemical transformations.

Physical and Chemical Properties Analysis

While the papers do not provide explicit information on the physical and chemical properties of 3-Hydroxy-5-(methylsulfanyl)-1,2-thiazole-4-carbonitrile, they do offer data on similar sulfur-containing heterocycles. The properties of these compounds can be inferred from their molecular structure and the nature of their functional groups. For example, the presence of the methylsulfanyl group suggests potential lipophilicity and reactivity due to the sulfur atom, while the nitrile group could contribute to the compound's polarity and reactivity in nucleophilic addition reactions.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

The chemical 3-Hydroxy-5-(methylsulfanyl)-1,2-thiazole-4-carbonitrile is utilized in various synthetic processes to produce novel heterocyclic compounds, showcasing its versatility in organic synthesis. For instance, it plays a crucial role in the synthesis of 2H-pyrano[4",3",2":4',5']chromeno[2',3':4,5]thieno[2,3-b]pyridin-2-ones through a domino reaction involving consecutive intramolecular cyclization reactions. This process highlights the chemical's ability to participate in complex transformations leading to the creation of compounds with potential pharmacological activities (Bondarenko et al., 2016).

Moreover, 3-Hydroxy-5-(methylsulfanyl)-1,2-thiazole-4-carbonitrile derivatives have been synthesized and reacted with various alkylants, demonstrating the compound's reactivity and utility in producing a range of chemical structures. This includes the formation of thieno[2,3-d]pyrimidines and amino-substituted pyrimidines, underscoring the compound's role in expanding the diversity of synthetic organic chemistry (Briel et al., 2002).

Green Chemistry and Environmental Applications

In the realm of green chemistry, 3-Hydroxy-5-(methylsulfanyl)-1,2-thiazole-4-carbonitrile serves as a precursor in the synthesis of novel 5-amino-bispyrazole-4-carbonitriles using an environmentally friendly procedure. This synthesis employs a recyclable nano-catalyst, demonstrating the compound's contribution to sustainable chemistry practices. The process not only yields high-quality products but also adheres to the principles of green chemistry by minimizing waste and avoiding toxic catalysts, highlighting the compound's role in the development of eco-friendly synthetic methods (Nikpassand et al., 2021).

Novel Compound Development

Further showcasing its versatility, 3-Hydroxy-5-(methylsulfanyl)-1,2-thiazole-4-carbonitrile is involved in the creation of unique chemical entities. For example, its derivatives have been utilized in the development of sulfamethoxazole-based azo dyes. These compounds exhibit promising antimicrobial and anticancer activities, suggesting the potential medicinal and biological applications of chemicals derived from 3-Hydroxy-5-(methylsulfanyl)-1,2-thiazole-4-carbonitrile. The ability to generate compounds with significant biological activity from this chemical underscores its importance in pharmaceutical research and development (Mallikarjuna & Keshavayya, 2020).

Safety And Hazards

This involves identifying any risks associated with handling or exposure to the compound. It includes toxicity, flammability, environmental impact, and safety precautions.

Zukünftige Richtungen

This involves speculating on potential future research directions or applications for the compound based on its properties and behavior.

Eigenschaften

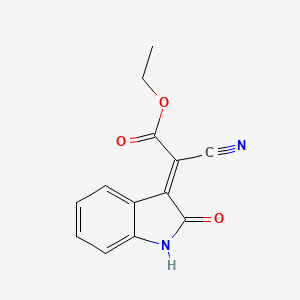

IUPAC Name |

5-methylsulfanyl-3-oxo-1,2-thiazole-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2OS2/c1-9-5-3(2-6)4(8)7-10-5/h1H3,(H,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMKPBSKKJZGMPL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C(=O)NS1)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90351694 |

Source

|

| Record name | 3-hydroxy-5-(methylsulfanyl)-1,2-thiazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxy-5-(methylsulfanyl)-1,2-thiazole-4-carbonitrile | |

CAS RN |

4886-02-6 |

Source

|

| Record name | 3-hydroxy-5-(methylsulfanyl)-1,2-thiazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.